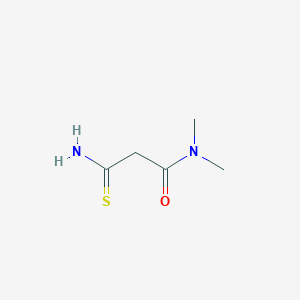

2-carbamothioyl-N,N-dimethylacetamide

Descripción general

Descripción

“2-carbamothioyl-N,N-dimethylacetamide” is a chemical compound . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Molecular Structure Analysis

While specific molecular structure analysis for “2-carbamothioyl-N,N-dimethylacetamide” was not found, related compounds such as DMAc have been studied. DMAc is the organic compound with the formula CH3C(O)N(CH3)2 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-carbamothioyl-N,N-dimethylacetamide: derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in hydrochloric acid solutions. These compounds are found to physically adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates. The inhibition efficiency can reach up to 94.91–95.28% at optimal concentrations, showcasing their potential in industrial applications where acid corrosion is a concern .

Electrochemical Energy Storage

In the field of electrochemical energy storage, 2-carbamothioyl-N,N-dimethylacetamide is utilized in hybrid electrolytes for enhanced voltage electrochemical capacitors. These hybrid electrolytes bridge the gap between high-voltage organic systems and high discharge rate aqueous systems. They offer a wide stability window, improved safety, and ease of assembly, making them suitable for applications requiring high energy density and long-term stability .

Lithium-Oxygen Batteries

The compound has been explored as a component of electrolytes in lithium-oxygen batteries to improve cycling stability. By regulating the solvation structure of lithium ions, 2-carbamothioyl-N,N-dimethylacetamide -based electrolytes can enhance the performance and longevity of these batteries, which are pivotal for high-energy-density applications .

Propiedades

IUPAC Name |

3-amino-N,N-dimethyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFBZUFVHKNKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-dimethyl-3-thioxopropanamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)